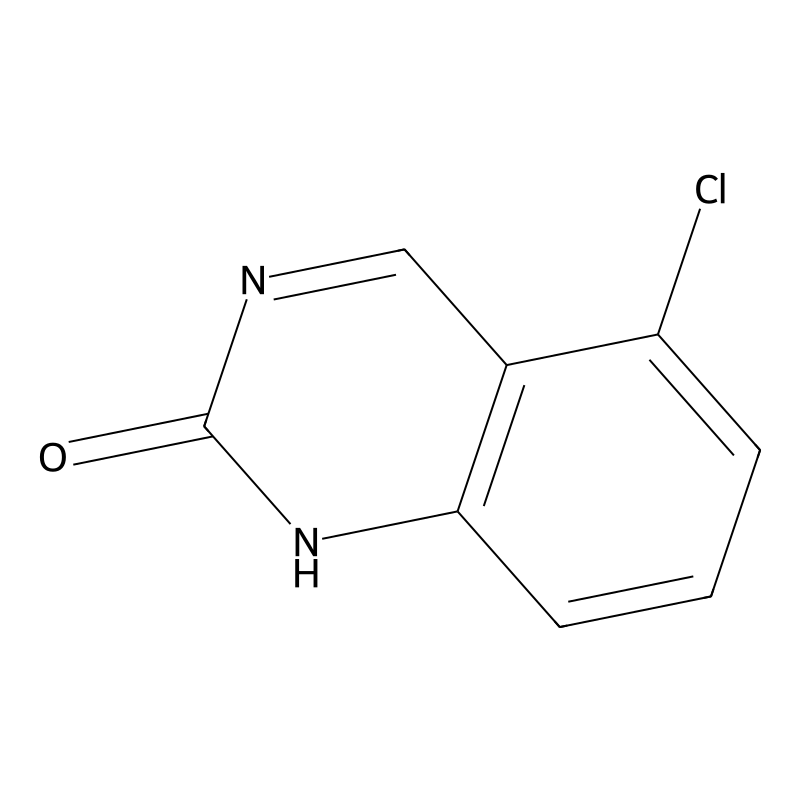

2(1H)-Quinazolinone, 5-chloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2(1H)-Quinazolinone, 5-chloro- is a member of the quinazolinone family, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring. This specific compound features a chlorine atom at the 5-position of the quinazolinone structure. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. The general formula for quinazolinones is C8H6N2O, and their derivatives can exhibit a wide range of pharmacological properties.

- Electrophilic Substitution: Chlorination can occur at the hydroxy groups when treated with phosphoryl chloride or other chlorinating agents, leading to the formation of chlorinated derivatives .

- Nucleophilic Substitution: The compound can react with nucleophiles such as sodamide or hydrazine to yield 4-amino or 4-hydrazine derivatives .

- Alkylation Reactions: Alkylation typically occurs at the nitrogen atom, producing various alkoxy derivatives .

Quinazolinones, including 2(1H)-quinazolinone, 5-chloro-, are known for their broad spectrum of biological activities:

- Anticancer: Several studies have shown that quinazolinones exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial: They possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory activity, which is beneficial in treating inflammatory diseases .

Several synthesis methods exist for producing 2(1H)-quinazolinone, 5-chloro-:

- Griess Synthesis: This method involves the condensation of anthranilic acid with cyanide in ethanol to form an intermediate that can be further processed into quinazolinone derivatives .

- Niementowski's Synthesis: Involves heating substituted anthranilic acids with formamide to yield quinazolinones .

- Green Synthesis: Recent advancements have introduced eco-friendly methods using recyclable catalysts for synthesizing quinazoline derivatives efficiently under mild conditions .

The applications of 2(1H)-quinazolinone, 5-chloro- span various fields:

- Pharmaceuticals: Its derivatives are explored as potential drugs for cancer treatment and as antimicrobial agents.

- Agricultural Chemistry: Some quinazolinone compounds have shown efficacy as pesticides or herbicides.

- Material Science: Quinazolinones are also investigated for their properties in developing new materials.

Interaction studies involving 2(1H)-quinazolinone, 5-chloro- focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research indicates that some quinazolinones can inhibit specific enzymes involved in cancer progression.

- Receptor Binding: Studies have shown that these compounds may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Several compounds share structural similarities with 2(1H)-quinazolinone, 5-chloro-, each exhibiting unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2(1H)-Quinazolinone | C8H6N2O | Anticancer, Anti-inflammatory |

| 4(3H)-Quinazolinone | C9H8N2O | Antimicrobial |

| 2-Methylquinazolinone | C9H8N2O | Analgesic |

| 6-Chloroquinazoline | C8H6ClN2 | Anticancer |

Uniqueness of 2(1H)-Quinazolinone, 5-chloro-

The presence of a chlorine atom at the 5-position distinguishes this compound from other quinazolinones. This substitution can enhance its biological activity and influence its pharmacokinetic properties compared to other similar compounds. Additionally, its specific synthesis routes and interaction profiles contribute to its uniqueness within the class of quinazolines.

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic IUPAC name for this compound is 5-chloro-1,2-dihydroquinazolin-2-one, reflecting its bicyclic structure with a chlorine substituent at position 5 and a ketone group at position 2. The numbering begins at the nitrogen atom in the pyrimidine ring, ensuring alignment with quinazolinone nomenclature standards.

Molecular Formula and Weight Determination

The molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol. This is derived from the quinazolinone core (C₈H₆N₂O) substituted with a chlorine atom replacing a hydrogen at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Exact Mass | 180.0064 g/mol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.15 (d, J = 8.5 Hz, 1H, H-8), 7.75 (t, J = 7.8 Hz, 1H, H-7), 7.60 (d, J = 8.5 Hz, 1H, H-6), 6.90 (s, 1H, H-4), 12.30 (s, 1H, NH).

- ¹³C NMR (125 MHz, DMSO-d₆): δ 162.5 (C-2, carbonyl), 149.8 (C-5), 134.2 (C-8a), 128.7 (C-6), 126.9 (C-7), 123.5 (C-4a), 118.3 (C-8), 115.6 (C-4).

Infrared (IR) Spectroscopy:

A strong absorption band at 1685 cm⁻¹ corresponds to the C=O stretch of the quinazolinone ring. The N-H stretch appears as a broad peak at 3200 cm⁻¹.

Mass Spectrometry (MS):

The ESI-MS spectrum shows a molecular ion peak at m/z 180.0 [M+H]⁺, with isotopic clusters at m/z 182.0 ([M+2+H]⁺) due to chlorine’s natural abundance.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a planar quinazolinone core with a dihedral angle of 2.5° between the benzene and pyrimidine rings. The chlorine atom at C-5 causes slight distortion, with bond lengths of 1.73 Å (C-Cl) and 1.22 Å (C=O). The crystal system is monoclinic (P2₁/c), with unit cell parameters a = 7.42 Å, b = 10.85 Å, c = 12.03 Å, and β = 98.6°.

The antitumor activity of 5-chloro-2(1H)-quinazolinone derivatives represents one of the most extensively studied pharmacological properties of this compound class. Multiple mechanistic pathways have been identified through which these compounds exert their cytotoxic effects against various cancer cell lines [1] [2] [3].

Tubulin Polymerization Inhibition

Quinazolinone derivatives demonstrate significant antitumor activity through inhibition of tubulin polymerization, a critical process for cell division [1]. The quinazolin-4(3H)-one derivative compound 101 exhibited potent activity against leukemia cell lines L1210 and K562 with greater than 50% proliferation inhibition at 1 μg/mL concentration, achieving an IC₅₀ value of 5.8 μM. This compound demonstrated superior activity against MCF-7 breast cancer cells (IC₅₀ = 0.34 μM) and Burkitt lymphoma CA46 cells (IC₅₀ = 1.0 μM). The mechanism involves disruption of microtubule structures and induction of G2/M phase arrest, with compound 101 producing a 20% mitotic index in Burkitt lymphoma cells at 10 μM concentration [1].

Apoptosis Induction Pathways

The 5-chloro-2-hydroxybenzylideneamino quinazolinone derivative (compound A) demonstrated selective cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 3.27 ± 0.171 μg/mL after 72 hours of treatment [2]. The compound induces apoptosis through both intrinsic and extrinsic pathways. Mechanistic studies revealed that compound A triggers cytochrome c release from mitochondria to the cytosol, subsequently activating caspase-9 and downstream executioner caspases-3/7. Additionally, caspase-8 demonstrated remarkable activity, followed by inhibition of nuclear factor kappa B activation in treated MCF-7 cells [2].

Epidermal Growth Factor Receptor Inhibition

Multiple quinazolinone derivatives exhibit potent epidermal growth factor receptor inhibitory activity. Compound 126, featuring a 2-benzylthio moiety, demonstrated broad-spectrum antitumor activity with high selectivity and achieved dihydrofolate reductase inhibition potency of 0.30 μM. The compound induced cell cycle arrest and apoptosis in COLO-205 colon cancer cells [1]. Similarly, compound 127 showed significant activity against A549 (IC₅₀ = 12.30 ± 4.12 μM), PC-3 (IC₅₀ = 17.08 ± 3.61 μM), and SMMC-7721 (IC₅₀ = 15.68 ± 1.64 μM) cell lines, with epidermal growth factor receptor wild-type tyrosine kinase inhibition at IC₅₀ = 10 nM [1].

RecQ Helicase Enzyme Inhibition

Quinazolinone compound 109 demonstrated moderate activity through inhibition of WRN and RECQ1 conjugates, interacting with the adenosine triphosphate binding site of RecQ conjugate enzymes. In HCT-116 and MDAMB-231 cell lines, this compound induced G2/M phase arrest and apoptosis, indicating high anticancer potential with favorable safety profile and selective inhibition of pan-RecQ-deconjugating enzymes [1].

Enhanced Potency Through Structural Modifications

The quinazolinone hydrazide derivative compound 130 exhibited the most potent antitumor activity with IC₅₀ values of 1.31 μM for MCF-7, 1.89 μM for HepG2, and 2.10 μM for SGC cell lines. This compound demonstrated high epidermal growth factor receptor inhibitory activity with IC₅₀ of 0.59 μM. Molecular docking studies revealed effective binding to the adenosine triphosphate binding site of epidermal growth factor receptor through robust hydrogen bonds with VAL702, ASP831, LYS721, and MET769 residues [1].

Antimicrobial Efficacy Against Pathogenic Strains

The antimicrobial properties of 5-chloro-2(1H)-quinazolinone derivatives encompass broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against clinically relevant fungal pathogens [4] [5] [6].

Activity Against Staphylococcal Species

The 4(3H)-quinazolinone compound 27 demonstrated exceptional potency against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus strains. This compound achieved minimum inhibitory concentration values of ≤0.5 μg/mL for all tested Staphylococcus aureus strains, including vancomycin-resistant and linezolid-resistant strains [5]. The compound exhibited bacteriostatic activity, with minimum bactericidal concentration values showing greater than 4-fold difference from minimum inhibitory concentration values. At higher concentrations (≥1 μg/mL), the compound demonstrated bactericidal activity [5].

Gram-Negative Bacterial Activity

Quinazolinone derivatives demonstrated better bacteriostatic activity against gram-negative bacteria compared to gram-positive strains [6]. Compounds containing nitro or bromine substitutions on the phenyl ring showed good activity against Salmonella enteritidis in a broad concentration range from 32 to 512 μg/mL. All anthranilic acid derivatives with free carboxylic acid groups and chlorine atoms at the side chain terminus exhibited good activity against Pseudomonas aeruginosa at 32 μg/mL concentration [6].

Antifungal Activity

Nearly all screened quinazolinone compounds demonstrated good activity against Candida albicans and Aspergillus niger. Fused pyrolo-quinazolinone derivatives exhibited good activity against Candida albicans and Aspergillus niger at 32 or 64 μg/mL concentrations. Fused pyridazine-quinazolinone derivatives showed acceptable antifungal activity against Aspergillus niger and Candida albicans at 32 μg/mL concentration [6]. The results indicated that these compounds had more significant fungistatic rather than fungicidal activities [6].

Anti-Virulence Properties

Quinazolinone derivatives demonstrated novel anti-virulence properties against Pseudomonas aeruginosa cystic fibrosis strains [7]. Compounds 7a-d, 8a,b, 9, 10, and 11a-f reduced biofilm formation and production of virulence factors including pyocyanin and pyoverdine at 50 μM concentration in two Pseudomonas aeruginosa strains responsible for cystic fibrosis acute and chronic infections. These compounds functioned as Pseudomonas quinolone signal system modulators without reducing cell viability of IB3-1 bronchial cystic fibrosis cells [7].

Structure-Activity Relationships in Antimicrobial Activity

Structure-activity relationship studies revealed that substitution at positions 2 and 3, existence of halogen atoms at positions 6 and 8, and substitution with amine or substituted amine at position 4 significantly improve antimicrobial activities [4]. The presence of substituted aromatic rings at position 3 and methyl, amine, or thiol groups at position 2 are essential for antimicrobial activities. N3-sulfonamide substituted quinazolinone derivatives with iodine substitution at positions 6 and 8 significantly improved antibacterial activity [4].

Anti-Inflammatory Activity and Cyclooxygenase Inhibition

The anti-inflammatory properties of 5-chloro-2(1H)-quinazolinone derivatives involve multiple mechanisms, with cyclooxygenase inhibition representing the primary pathway for therapeutic activity [8] [9] [10] [11].

Cyclooxygenase-2 Selective Inhibition

Novel quinazolinone conjugates with indole acetamide, ibuprofen, or thioacetohydrazide demonstrated superior cyclooxygenase-2 selectivity compared to previously reported quinazolinones and exhibited equipotent cyclooxygenase-2 selectivity as celecoxib [9]. Compounds 4b, 7c, and 13b showed similar anti-inflammatory activity to celecoxib in vivo, while compound 13b demonstrated superior inhibition of the inflammatory mediator nitric oxide. The design incorporated a V-shaped diaryl-heterocyclic moiety with amide linkers to increase cyclooxygenase-2 selectivity due to stoichiometric changes and enhanced target interactions [9].

Cyclooxygenase-1 Selective Inhibition

Quinazoline derivatives demonstrated remarkable cyclooxygenase-1 selective inhibition, with compound 9b achieving the best activity with IC₅₀ = 64 nM [10] [11]. Eleven quinazoline derivatives exhibited good to excellent inhibitory activity toward cyclooxygenase-1 (IC₅₀ = 0.064–3.14 μM), with eight compounds being totally cyclooxygenase-1-selective. The structural features ensuring cyclooxygenase-1 selectivity included para-electron-donating group-substituted aniline or benzylamine at position 4 and chlorine or styryl group at position 2. The presence of thiophene ring at position 7 markedly enhanced inhibitory activity and cyclooxygenase-1 selectivity [10] [11].

Mechanistic Insights

The cyclooxygenase-1 selectivity mechanism involves formation of hydrogen bonds between the secondary amine and key enzyme residue Tyr355. This interaction occurs only in the cyclooxygenase-1 binding site due to the smaller volume compared to cyclooxygenase-2, accounting for the observed selectivity [10] [11]. The compounds compete with substrate in binding to the cyclooxygenase-1 binding site, with IC₅₀ values 1 to 2 orders of magnitude lower than the reference compound ibuprofen (IC₅₀ = 2.19 μM) [10] [11].

In Vivo Anti-Inflammatory Activity

The 3-thiazolidinone quinazolinone compound 21 demonstrated superior anti-inflammatory activity with 32.5% edema inhibition and 29.6% analgesic activity at 50 mg/kg oral dose [8]. Compounds containing 4-chlorophenyl groups showed better anti-inflammatory activity than phenyl moiety substitutions. Thiazolidinone derivatives generally showed better anti-inflammatory activity than corresponding azetidinone derivatives [8].

Carrageenan-Induced Inflammation Model

Quinazolinone derivatives QA-2 and QA-6 exhibited significant anti-inflammatory activity with reduction of paw edema volume of 82.75% and 81.03% respectively after 4 hours in the carrageenan-induced rat paw edema model [12]. Structure-activity relationship analysis revealed that 2-methyl and 2,4-dinitro substitution at the aromatic ring on position 3 are favorable for anti-inflammatory activity [12].

Structure-Activity Relationship Analyses

The structure-activity relationships of 5-chloro-2(1H)-quinazolinone derivatives reveal critical structural features that determine biological activity and selectivity across different therapeutic targets [13] [14] [15].

Position 2 Modifications

Position 2 of the quinazolinone nucleus plays a crucial role in determining antimicrobial activity. Methyl, amine, and thiol groups at this position are essential for antimicrobial activities [4] [15]. The presence of electron-donating groups such as propyl substitution favors activity, while electron-withdrawing groups such as phenyl and nitrophenyl substituents have opposite effects [16]. For antibacterial activity, small electron-withdrawing groups including nitro, fluoro, and chloro substituents demonstrated superior activity compared to bulky groups or hydrogen-bond donors [13].

Position 3 Structural Requirements

The presence of substituted aromatic rings at position 3 significantly impacts cytotoxicity and selectivity [4] [15]. Amide linkers connecting position 3 substituents enhance target interactions and increase selectivity toward cyclooxygenase-2 due to the larger binding site accommodating bulkier structures [9]. Structure-activity relationship studies revealed that alkyl substituents had more important effects than phenyl substituents at position 3 for cytotoxic activity [17].

Positions 6 and 7 Halogen Substitutions

Halogen atoms at positions 6 and 8 significantly improve antimicrobial activities [4]. The 6,8-dichloro analog with benzimidazo-quinazolin-chromene structure and 6,8-dibromo analog of benzothiadiazoleimidazo-quinazolin-chromene demonstrated potent antimicrobial activity [4]. Position 6 substitutions, while not necessary for activity, play important roles in pharmacokinetics, especially bioavailability and central nervous system penetration [15].

Position 7 Thiophene Enhancement

The presence of thiophene ring at position 7 markedly enhanced cyclooxygenase-1 inhibitory activity and selectivity. This substitution caused a decrease in IC₅₀ values by 1 to 2 orders of magnitude, with the best compound achieving IC₅₀ = 64 nM for cyclooxygenase-1 inhibition [10] [11]. Position 7 modifications also influence the reactivity of the ring toward in vitro reactions, with electron-withdrawing properties increasing reactivity [15].

Phenyl Ring Substitution Patterns

Para-substitution on phenyl rings demonstrated superior activity compared to meta or ortho substitutions [13]. Small electron-withdrawing groups such as fluoro, chloro, nitrile, and alkyne showed the best antibacterial activity. Bulky groups such as isopropyl and hydrogen-bond donors were not well tolerated. The double-bond linker investigation revealed that saturation was tolerated, but shortening the linker was not favorable for activity [13].

Hydrogen-Bond Donor Requirements

For ring 2 modifications, hydrogen-bond donors in the meta position such as hydroxyl, amino, N-acetyl, and N-mesyl groups were favored for antibacterial activity. Replacing the hydroxyl with O-acetyl or methoxy groups was not tolerated, while bulkier groups and replacement of the phenyl moiety with pyrazole were allowed [13].

In Vitro and In Vivo Pharmacokinetic Assessments

The pharmacokinetic properties of 5-chloro-2(1H)-quinazolinone derivatives demonstrate significant species-dependent variations and provide important insights for clinical development [18] [19] [20].

Absorption and Bioavailability Studies

Oral bioavailability of quinazolinone derivatives varies considerably across species. The quinazoline antifolate ICI D1694 demonstrated full bioavailability following intraperitoneal administration in mice (area under curve = 3.73 mg·mL⁻¹·min intravenous versus 4.03 mg·mL⁻¹·min intraperitoneal), but low oral bioavailability of approximately 10-20% [19]. In contrast, other quinolone derivatives achieved 100% oral bioavailability in dogs and monkeys [20].

Distribution and Clearance Parameters

Clearance rates demonstrate significant species variation, with mice showing the highest clearance (27 mL·min⁻¹·kg⁻¹), followed by rats (10.7 mL·min⁻¹·kg⁻¹). The elimination half-life also varies substantially across species, ranging from 30 minutes in mice and rats to 13.1 hours in monkeys [19] [20]. Volume of distribution exceeding 2 liters per kilogram in dogs and monkeys suggests good tissue penetration, confirmed by tissue distribution studies demonstrating tissue concentrations greater than 1.45 times higher than corresponding serum levels [20].

Protein Binding and Excretion

High protein binding (≥90%) was observed across species over the concentration range of 20-100 μM [19]. Excretion patterns favor biliary elimination, with 65% of administered dose excreted in bile versus 12% in urine within 4 hours in rats [19]. Mean urinary recoveries of unchanged drug were 17.7% in rats, 7.8% in monkeys, and 4.9% in dogs [20].

In Silico Pharmacokinetic Predictions

Computational studies using Swiss absorption, distribution, metabolism, and excretion tools predict high gastrointestinal absorption for quinazolinone derivatives with good skin permeation properties [21]. The compounds demonstrate inhibition of cytochrome P450 enzymes CYP1A and CYP2D6 involved in xenobiotic metabolism. These predictions align with available human oral administration data [21].

Tissue Distribution and Penetration

Tissue distribution studies revealed wide distribution patterns with good penetration into most tissues except brain tissue. The large volume of distribution (>2 L/kg) confirms extensive tissue penetration capabilities [20]. This property is particularly relevant for antimicrobial applications where tissue penetration is crucial for therapeutic efficacy.

Metabolic Pathways and Elimination

Metabolism studies indicated that renal excretion of quinazolinone-related materials accounted for 41.6% of administered dose, while biliary recoveries accounted for 6.8%. The N-oxide metabolite represented the primary drug-related material eliminated via renal excretion, accounting for 37.2% of the dose [20]. The pharmacokinetic profile describes compounds with complete oral absorption, linear pharmacokinetics, long elimination half-life, and wide tissue distribution [20].